
3-(3-甲基-1H-吲哚-1-基)丙酸
描述
3-(3-Methyl-1H-indol-1-yl)propanoic acid is a derivative of indole-3-propanoic acid (IPA), which is a compound that has been identified in the metabolic pathways of certain bacterial species such as Clostridium sporogenes. IPA itself is a product of the deamination of the amino acid tryptophan and has been detected in bacterial media alongside other related compounds .
Synthesis Analysis
The synthesis of related indole compounds has been demonstrated in various studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a compound structurally related to 3-(3-methyl-1H-indol-1-yl)propanoic acid, was efficiently synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Additionally, regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives was achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, showcasing a method that could potentially be adapted for the synthesis of 3-(3-methyl-1H-indol-1-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(3-methyl-1H-indol-1-yl)propanoic acid has been elucidated using crystallography. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate was determined, revealing a planar indole ring and a network of hydrogen bonds stabilizing the structure . This information is valuable for understanding the molecular geometry and potential reactivity of 3-(3-methyl-1H-indol-1-yl)propanoic acid.
Chemical Reactions Analysis
The reactivity of indole derivatives can be inferred from studies where indole compounds undergo various chemical reactions. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas in the presence of an acid leads to the formation of new compounds with potential biological activity . Such reactions highlight the versatility of indole derivatives in chemical synthesis and their potential to form a wide range of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(3-methyl-1H-indol-1-yl)propanoic acid can be inferred from related compounds. For example, the detection of IPA by thin-layer chromatography and its interaction with p-hydroxybenzaldehyde spray reagent indicates that IPA and its derivatives have distinct chromophoric properties that can be utilized for detection and analysis . The solubility, melting point, and other physical properties would be important for the practical handling and application of 3-(3-methyl-1H-indol-1-yl)propanoic acid, although specific data for this compound was not provided in the papers.
科学研究应用
-
Chemical Synthesis
- Application : This compound is used in the synthesis of indole derivatives .
- Method : The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and Et3N under reflux in 1-propanol consistently gave the corresponding indole .
- Results : After two further steps, the indole derivative was obtained .
-
Pharmacology
- Application : Derivatives of indole, such as “3-(3-methyl-1H-indol-1-yl)propanoic acid”, are of wide interest because of their diverse biological and clinical applications .
- Method : These derivatives are often synthesized and tested for their biological activity .
- Results : Indole derivatives have shown various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Antiviral Activity
- Application : Indole derivatives, including “3-(3-methyl-1H-indol-1-yl)propanoic acid”, have shown potential as antiviral agents .
- Method : Specific derivatives were synthesized and tested for their antiviral activity .
- Results : Some compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
- Application : Indole derivatives have been studied for their antitubercular properties .
- Method : These compounds are synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis .
- Results : While the results can vary, some indole derivatives have shown promising antitubercular effects .
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activity
属性
IUPAC Name |
3-(3-methylindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-13(7-6-12(14)15)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMBLVFDTDJZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351923 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-1H-indol-1-yl)propanoic acid | |
CAS RN |
57662-47-2 | |
| Record name | 3-(3-methyl-1H-indol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



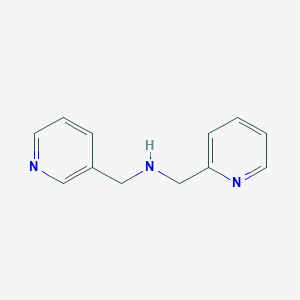
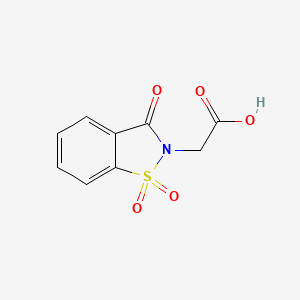
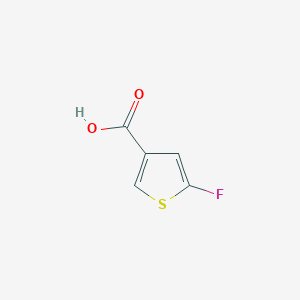
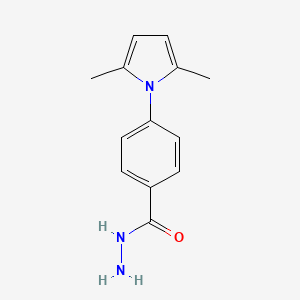
![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)
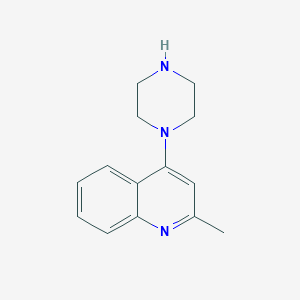
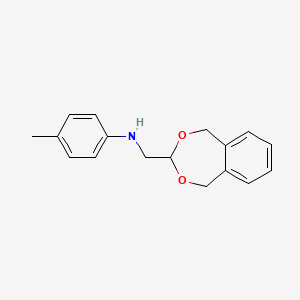
![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)


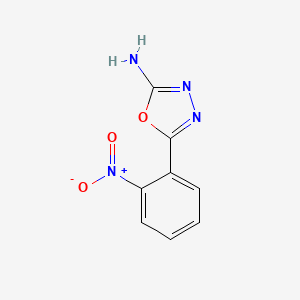
![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)
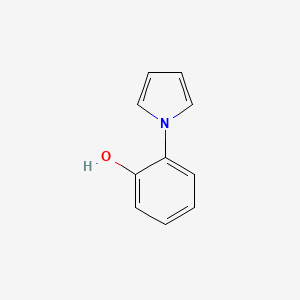
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1298937.png)